![molecular formula C26H21N3O2S2 B2550426 2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 866726-50-3](/img/structure/B2550426.png)
2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chromeno[2,3-d]pyrimidine nucleus, thio substitution, and phenylacetamide functionalization. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the thioxopyrimidine moiety has been synthesized using different methods, such as chloroacetic acid esterification .
Scientific Research Applications
- Pyrido[2,3-d]pyrimidines, including derivatives of F1604-0437, exhibit antiproliferative properties. These compounds have the potential to inhibit cell growth and division, making them valuable candidates for cancer research .
- Some pyrido[2,3-d]pyrimidines, such as F1604-0437, possess antimicrobial activity. Researchers have explored their effectiveness against various pathogens, including bacteria and fungi .
- Certain pyrido[2,3-d]pyrimidines exhibit anti-inflammatory and analgesic properties. These compounds may help manage pain and inflammation .
- Pyrido[2,3-d]pyrimidines have been investigated for their hypotensive effects. These compounds may impact blood pressure regulation .
- Derivatives of pyrido[2,3-d]pyrimidin-7-one have shown inhibitory effects on protein tyrosine kinases. For example, compound TKI-28 has been studied as a potential kinase inhibitor .
- Compound CDK-4, containing a pyrido[2,3-d]pyrimidin-7-one ring system, acts as a CDK inhibitor. CDKs play a critical role in cell cycle regulation, making them attractive targets for cancer therapy .
Antiproliferative Activity
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Hypotensive Activity
Protein Kinase Inhibition
Cyclin-Dependent Kinase (CDK) Inhibition
Future Directions
Mechanism of Action
Target of action
Compounds with a similar structure, such as derivatives of pyrido[2,3-d]pyrimidine, have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . Therefore, it’s possible that “2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide” might interact with similar targets.
Mode of action
If this compound does indeed act as a kinase inhibitor, it would likely bind to the ATP-binding pocket of these enzymes, preventing them from phosphorylating their substrates and thus inhibiting their activity .
Biochemical pathways
Kinases play crucial roles in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of these enzymes can disrupt these processes, potentially leading to effects such as slowed tumor growth in the case of cancer cells .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and the cells in which these targets are expressed. For example, if it targets PI3K in cancer cells, it could lead to inhibited cell growth and induced apoptosis .
properties
IUPAC Name |
2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S2/c1-32-20-13-11-17(12-14-20)24-28-25-21(15-18-7-5-6-10-22(18)31-25)26(29-24)33-16-23(30)27-19-8-3-2-4-9-19/h2-14H,15-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEOEQTZEWGCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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